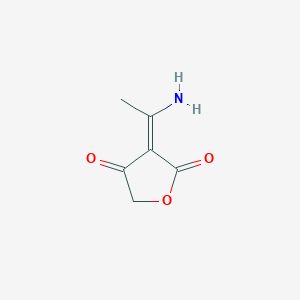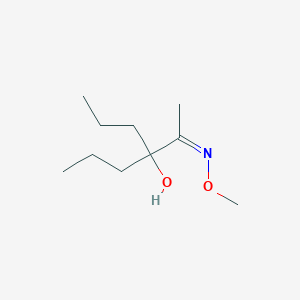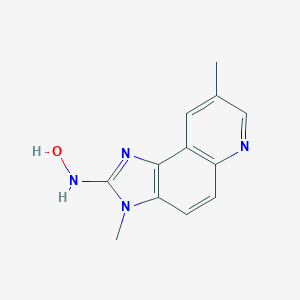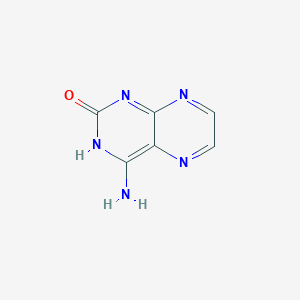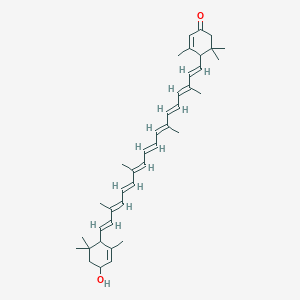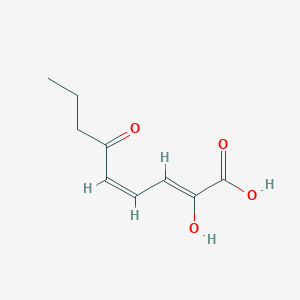
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester, also known as BIRB 796, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in inflammation and stress responses and has been implicated in many diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. BIRB 796 has been studied extensively for its potential therapeutic applications, as well as for its use as a research tool in studying the p38 MAPK pathway.
Mécanisme D'action
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 works by binding to the ATP-binding site of p38 MAPK, preventing its activation and subsequent downstream signaling. This inhibition of p38 MAPK has been shown to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects, making it a potential therapeutic target for a variety of diseases.
Biochemical and Physiological Effects:
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 in lab experiments is its selectivity for the p38 MAPK pathway, allowing for specific inhibition of this pathway without affecting other signaling pathways. However, as with any research tool, there are limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research involving 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 and the p38 MAPK pathway. One area of interest is the role of p38 MAPK in aging and age-related diseases, such as Alzheimer's disease and osteoarthritis. Another area of interest is the development of more selective inhibitors of p38 MAPK, which could have fewer off-target effects and be more effective as therapeutic agents. Additionally, the use of 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 in combination with other drugs, such as chemotherapy agents, is an area of active research.
Méthodes De Synthèse
The synthesis of 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 involves several steps, including the reaction of 3-bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrole with 3,5-dihydroxy-6-heptenoic acid methyl ester in the presence of a base, followed by purification and isolation of the product. This synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 has been used extensively in scientific research to study the p38 MAPK pathway and its role in various diseases. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, and has been used to study the effects of p38 MAPK inhibition on inflammation, apoptosis, and cell proliferation. 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 has also been used in animal models of disease to investigate its potential therapeutic applications.
Propriétés
Numéro CAS |
151106-12-6 |
|---|---|
Nom du produit |
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester |
Formule moléculaire |
C27H28BrF2NO4 |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
methyl (E,3S,5R)-7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H28BrF2NO4/c1-16(2)26-25(28)24(17-4-8-19(29)9-5-17)27(18-6-10-20(30)11-7-18)31(26)13-12-21(32)14-22(33)15-23(34)35-3/h4-13,16,21-22,32-33H,14-15H2,1-3H3/b13-12+/t21-,22-/m0/s1 |
Clé InChI |
MUTCAPXLKRYEPR-WYCPQIHASA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
SMILES |
CC(C)C1=C(C(=C(N1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
SMILES canonique |
CC(C)C1=C(C(=C(N1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
Synonymes |
7-(3-bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 7-BBFP-MPDH methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



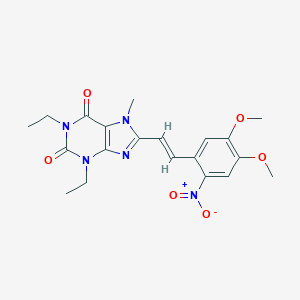
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

